4-Chloro-2-methoxystyrene
Overview
Description
4-Chloro-2-methoxystyrene is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cationic Polymerization : Metal-free, visible light-initiated, living cationic polymerization of related methoxystyrenes demonstrates molecular weight and dispersity control through methanol concentration. This indicates potential applications in precision polymer synthesis (Perkowski, You, & Nicewicz, 2015).
Kinetic Studies and Living Nature of Polymerization : Studies on the carbocationic polymerization of p-methoxystyrene (a related compound) have provided insights into the mechanisms and kinetics of polymerization, suggesting applications in controlled polymer synthesis (De & Faust, 2004).
Radiation-Induced Reactions : Research on radiation-induced reactions in ring-substituted polystyrenes, including methoxystyrenes, has implications for the design of resist materials in lithographic processes (Tanigaki, Tateishi, & Ohnishi, 1986).
Solvolysis Mechanisms : Investigations into the solvolysis of α-chloro- and α-bromo-4-methoxystyrene have revealed details about SN1 and electrophilic addition–elimination mechanisms, informing the understanding of organic reaction pathways (Rappoport & Gal, 1973).
Polymerization Studies : Free radical polymerization studies of 4-substituted styrenes, including methoxystyrenes, provide insights into the rates of polymerization and molecular weight control, which are crucial for materials engineering applications (Berry, Ludlow, & Mazza, 1997).
Photodegradation Kinetics : Research into the UV irradiation effects on poly(para-substituted styrene) solutions, including methoxystyrenes, reveals information on polymer stability and degradation, important for material longevity and environmental impact studies (Ani & Ramadhan, 2008).
properties
IUPAC Name |
4-chloro-1-ethenyl-2-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHAJRVIMCUTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxystyrene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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